N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide
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Overview
Description
N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide is a synthetic compound with the molecular formula C14H19NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethoxyphenyl group and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine and acetic anhydride. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide
Uniqueness
N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and acetamide groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
823821-74-5 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-4-oxobutyl]acetamide |
InChI |
InChI=1S/C14H19NO4/c1-10(16)15-8-4-5-13(17)12-7-6-11(18-2)9-14(12)19-3/h6-7,9H,4-5,8H2,1-3H3,(H,15,16) |
InChI Key |
KYZPQJNEEGKKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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